molecular formula C17H13BrClNO B12576314 (5-Bromo-1-ethyl-1H-indol-3-yl)(4-chlorophenyl)methanone CAS No. 195253-51-1

(5-Bromo-1-ethyl-1H-indol-3-yl)(4-chlorophenyl)methanone

Cat. No.: B12576314
CAS No.: 195253-51-1
M. Wt: 362.6 g/mol
InChI Key: CKDYQEKSLWLYTI-UHFFFAOYSA-N
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Description

(5-Bromo-1-ethyl-1H-indol-3-yl)(4-chlorophenyl)methanone: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position of the indole ring, an ethyl group at the 1-position, and a 4-chlorophenyl group attached to the methanone moiety.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (5-Bromo-1-ethyl-1H-indol-3-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological activities. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

CAS No.

195253-51-1

Molecular Formula

C17H13BrClNO

Molecular Weight

362.6 g/mol

IUPAC Name

(5-bromo-1-ethylindol-3-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C17H13BrClNO/c1-2-20-10-15(14-9-12(18)5-8-16(14)20)17(21)11-3-6-13(19)7-4-11/h3-10H,2H2,1H3

InChI Key

CKDYQEKSLWLYTI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)Br)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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